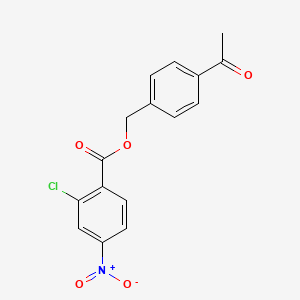
3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide, also known as HBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the modulation of various signaling pathways. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide can inhibit the growth of various bacterial and fungal strains. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has also been shown to possess antioxidant properties, which may be attributed to its ability to scavenge ROS. In animal studies, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide in lab experiments is its low toxicity, making it a safe candidate for in vitro and in vivo studies. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide is also relatively easy to synthesize, allowing for large-scale production. However, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has limited solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide. One area of interest is the development of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide-based drug delivery systems, which could improve the efficacy and specificity of therapeutic agents. Another area of interest is the investigation of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide as a potential plant growth regulator, which could improve crop yields and reduce the need for synthetic fertilizers. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide, which could lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide involves the reaction of 5-hydroxy-2-aminobenzimidazole with 3-bromo-1-propanol in the presence of hydrazine hydrate. The reaction yields 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide as a white solid with a melting point of 200-202°C.
Applications De Recherche Scientifique
3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has also been investigated for its potential use as a drug delivery agent due to its ability to cross cell membranes. In agriculture, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been studied for its potential use as a plant growth regulator and as a fungicide. In environmental science, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to possess chelating properties, making it a potential candidate for heavy metal removal from contaminated water.
Propriétés
IUPAC Name |
3-(6-hydroxy-1H-benzimidazol-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-14-10(16)4-3-9-12-7-2-1-6(15)5-8(7)13-9/h1-2,5,15H,3-4,11H2,(H,12,13)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCWVQUTSQDGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5853211.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B5853214.png)


![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5853231.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)
![4-(dimethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5853247.png)
![1-[(2,6-difluorophenyl)sulfonyl]azepane](/img/structure/B5853250.png)
![N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide](/img/structure/B5853263.png)
![3-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B5853286.png)
![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5853300.png)
![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5853308.png)
